

A Cross-Species Comparative Guide to the Pharmacokinetics of AZD3839

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Compound of Interest

Compound Name: (Rac)-AZD3839

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of AZD3839, a potent BACE1 inhibitor, across various preclinical species and humans. The information is intended to support further research and drug development efforts in the field of Alzheimer's disease therapeutics.

Introduction

AZD3839 is a brain-permeable inhibitor of the β -site amyloid precursor protein-cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid- β (A β) peptides.[1] Inhibition of BACE1 is a primary therapeutic strategy for Alzheimer's disease, aiming to reduce the cerebral A β burden. Understanding the cross-species pharmacokinetics of BACE1 inhibitors like AZD3839 is crucial for the translation of preclinical findings to clinical outcomes.[2]

Data Presentation

The following tables summarize the available quantitative pharmacokinetic data for AZD3839 across different species.

Table 1: Pharmacokinetic Parameters of AZD3839 in Preclinical Species

Species	Dose	Route	Cmax	Tmax	AUC	Half-life (t1/2)	Reference
Mouse (C57BL/6)	80 $\mu\text{mol/kg}$ (~35 mg/kg)	Oral	Brain: ~30% reduction in A β 40	1.5 h	-	-	[3]
160 $\mu\text{mol/kg}$ (~69 mg/kg)	Oral	Brain: ~50% reduction in A β 40	-	-	-	[3]	
Guinea Pig	100 $\mu\text{mol/kg}$	Oral	Brain: ~20-30% reduction in A β 40	1.5-4.5 h	-	-	[3]
200 $\mu\text{mol/kg}$	Oral	Brain: ~20-60% reduction in A β 40; CSF: 50% reduction in A β 40	3 h (CSF)	-	-	[3]	
Non-human Primate (Cynomolgus Monkey)	5.5 $\mu\text{mol/kg}$	IV Infusion (15 min)	Plasma & CSF: Peak at end of infusion	15 min	-	-	
16.5 $\mu\text{mol/kg}$	IV Infusion (15 min)	Plasma & CSF: Peak at end of infusion	15 min	-	-		

Note: Quantitative Cmax, AUC, and half-life values for AZD3839 in preclinical species are not readily available in the public domain. The table reflects the reported pharmacodynamic effects (A β reduction) as a surrogate for exposure.

Table 2: Pharmacokinetic Parameters of AZD3839 in Humans (Healthy Volunteers)

Dose (Single Oral)	Cmax (mean, range)	Tmax	AUC	Half-life (t1/2)	Key Observations	Reference
1 mg	0.70 nM (0.34 – 1.42 nM)	-	Non-linear, greater than dose-proportional increase	-	Highly variable between subjects.	[4]
300 mg	3400 nM (2500 – 7200 nM)	-	Non-linear, greater than dose-proportional increase	-	Highly variable between subjects.	[4]

Note: A full pharmacokinetic profile with specific Tmax, AUC, and half-life values from human studies is not detailed in the provided search results. The data indicates a non-linear pharmacokinetic profile.[1][2]

Table 3: Comparison of Alternative BACE1 Inhibitors - Pharmacokinetic Highlights

Compound	Species	Key Pharmacokinetic/Pharmacodynamic Findings	Reference
Verubecestat (MK-8931)	Rat, Monkey, Human	Reduced plasma, CSF, and brain A β concentrations. Chronic high-dose treatment in animals did not show significant adverse effects attributed to BACE inhibition. In humans, single and multiple doses were well-tolerated and reduced CSF A β levels.	[5][6]
Lanabecestat (AZD3293)	Mouse, Guinea Pig, Dog, Human	Potent, brain-permeable inhibitor with dose- and time-dependent reduction of A β in plasma, CSF, and brain. In healthy Japanese subjects, the plasma half-life after multiple dosing was 12 to 17 hours.	[7][8]
Atabecestat (JNJ-54861911)	Mouse (APPPS1), Human	Dose-dependent reduction of human A β levels in the brain of APPPS1 mice. In humans, it was well-tolerated with linear pharmacokinetics and high CNS penetrance,	[9][10]

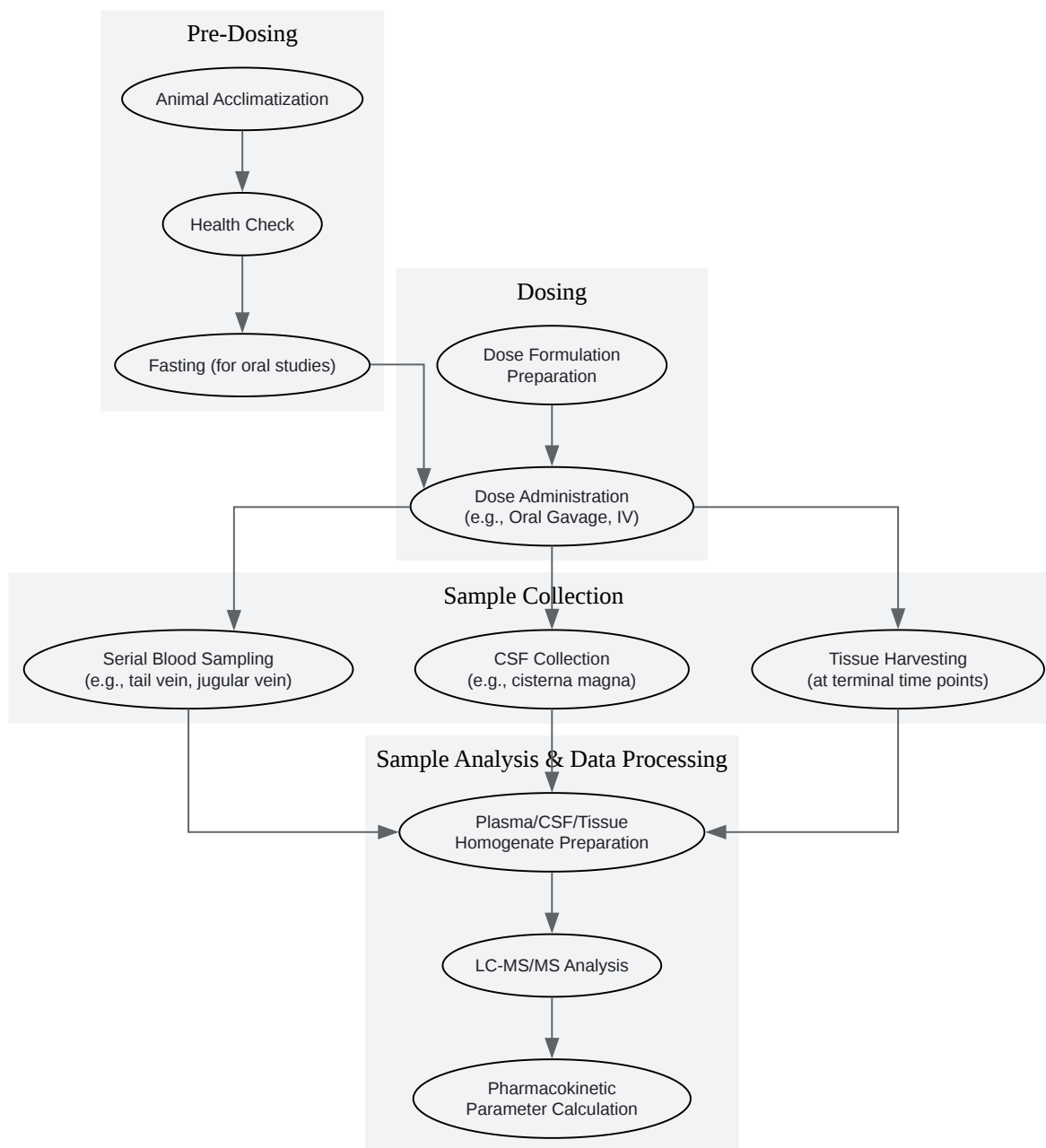
leading to significant
reductions in CSF A β
levels.

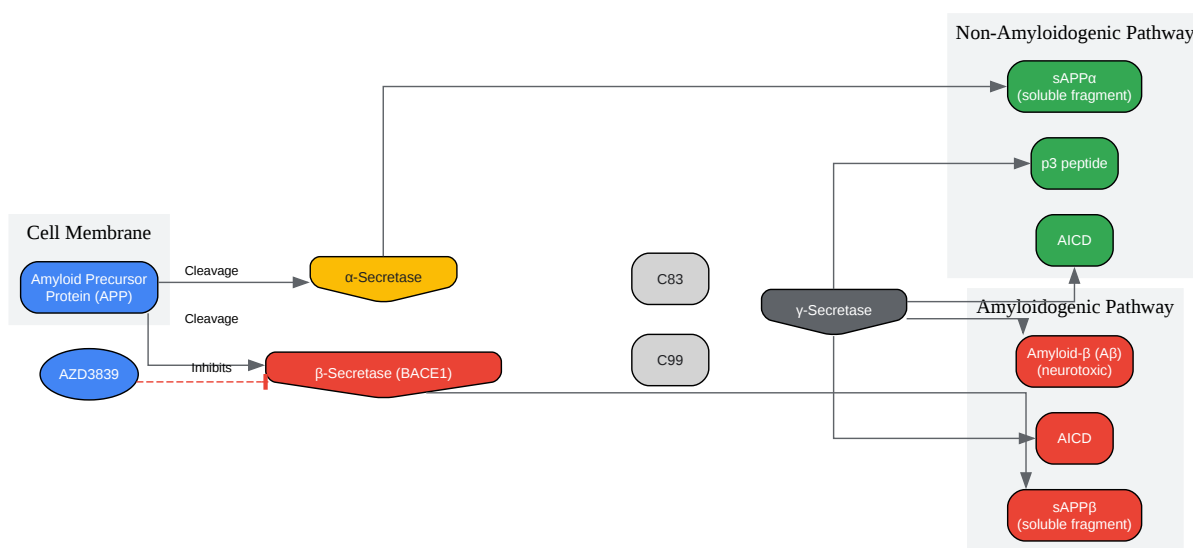
Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of AZD3839 are not fully available in the public literature. However, based on standard methodologies for preclinical and clinical pharmacokinetic evaluation of small molecule drugs, the following outlines the likely procedures.

In Vivo Pharmacokinetic Studies in Animals

A representative workflow for in vivo pharmacokinetic studies is described below.





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